

3-Chloro-4-methylphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-4-methylphenylboronic acid

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In-Depth Technical Guide: 3-Chloro-4-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Chloro-4-methylphenylboronic acid**, a key building block in organic synthesis, particularly relevant for pharmaceutical and materials science research.

Core Molecular Data

The fundamental properties of **3-Chloro-4-methylphenylboronic acid** are summarized below. This compound is notable for its role as a reactant in cross-coupling reactions.

Property	Value	Citations
Molecular Formula	C7H8BClO2	[1][2][3]
Molecular Weight	170.40 g/mol	[1][2][3]
CAS Number	175883-63-3	[1][3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	228-232 °C	[2]

Applications in Synthesis

3-Chloro-4-methylphenylboronic acid is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] This reaction is fundamental in the synthesis of complex organic molecules, including biaryl compounds, which are common scaffolds in drug discovery.[2][3] Its applications include the synthesis of potential therapeutics such as muscarinic acetylcholine receptor subtype M1 agonists and TRPV1 antagonists for chronic pain treatment.[2] The boronic acid moiety is crucial for its reactivity, enabling the formation of new bonds with various organic halides.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving **3-Chloro-4-methylphenylboronic acid**. This procedure is based on established methodologies for this type of reaction.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of **3-Chloro-4-methylphenylboronic acid** with an aryl halide.

Materials:

- **3-Chloro-4-methylphenylboronic acid**

- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Na₂CO₃, or CsF)
- Solvent (e.g., toluene, dioxane, or a mixture with water)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

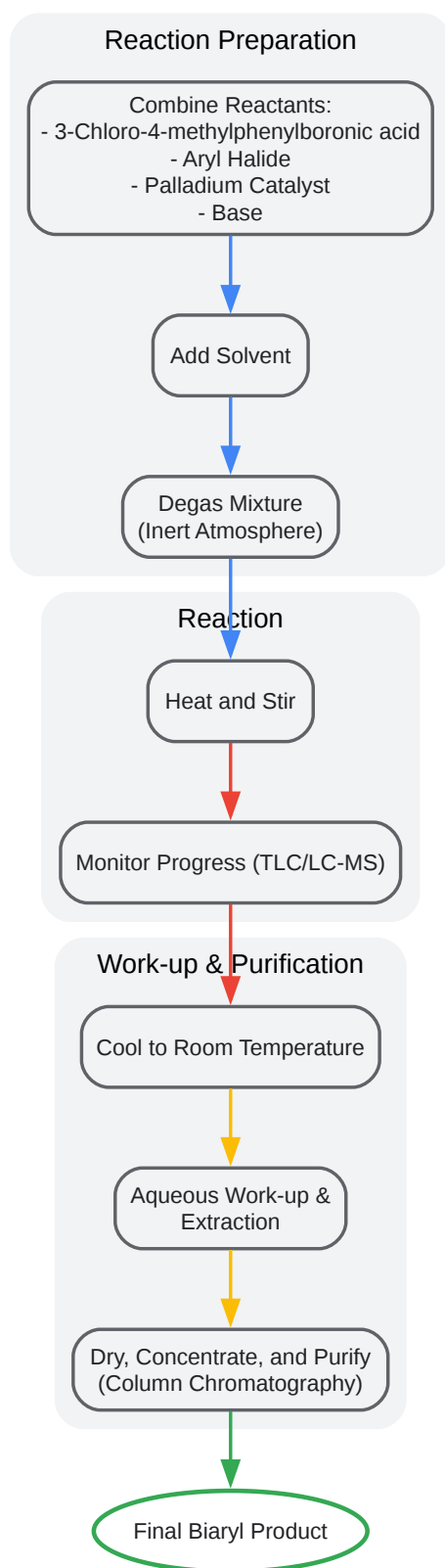
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **3-Chloro-4-methylphenylboronic acid** (typically 1.2-1.5 equivalents), the aryl halide (1 equivalent), the palladium catalyst (typically 0.01-0.05 equivalents), and the base (typically 2-3 equivalents).
- **Solvent Addition:** Add the chosen solvent to the flask. The reaction can be run under anhydrous conditions or in a biphasic system with water, depending on the specific substrates and catalyst used.
- **Degassing:** To remove oxygen, which can deactivate the palladium catalyst, the reaction mixture should be thoroughly degassed. This can be achieved by bubbling an inert gas through the solution or by several cycles of vacuum and backfilling with an inert gas.
- **Heating and Reaction:** Heat the reaction mixture to the desired temperature (typically between 80-110 °C) under an inert atmosphere and stir vigorously. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If an aqueous work-up is needed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.



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Caption: General workflow for Suzuki-Miyaura coupling.

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